Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is a compound that falls within the category of heterocyclic compounds, which are of significant interest in pharmaceutical chemistry due to their diverse biological activities. The presence of the oxadiazole ring, in particular, is associated with various pharmacological properties, making derivatives of this compound valuable for medicinal chemistry research.
Synthesis Analysis
The synthesis of ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate and related compounds typically involves cyclization reactions. For instance, the synthesis of related ethyl 1,2,4-oxadiazole derivatives has been achieved through the reaction of ethyl 2-(2-pyridylacetate) with various reagents to form compounds with 1,2,4-oxadiazole moieties . Another relevant synthesis approach is the one-pot synthesis of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates, which, although not directly related to oxadiazoles, demonstrates the versatility of ethyl carboxylate precursors in heterocyclic compound synthesis .
Molecular Structure Analysis
The molecular structure of ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The cyclopropyl group attached to the ring adds steric bulk and can influence the compound's reactivity and interaction with biological targets. X-ray crystallography has been used to confirm the structures of related compounds, providing detailed insights into their molecular geometry .
Chemical Reactions Analysis
Compounds containing the 1,2,4-oxadiazole ring can participate in various chemical reactions. For example, ethyl 1-aminotetrazole-5-carboxylate, which contains a similar heterocyclic moiety, can undergo cyclization with carbon disulfide to yield 1,3,4-oxadiazole derivatives . Additionally, the reactivity of the oxadiazole ring can be exploited in the synthesis of more complex heterocyclic systems, as demonstrated by the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones from ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate are influenced by the functional groups present in the molecule. The ethyl ester moiety contributes to the compound's solubility in organic solvents, while the oxadiazole ring can impact the acidity and basicity of the compound. The presence of a cyclopropyl group can affect the compound's stability and reactivity due to the ring strain associated with the three-membered ring. Although the specific properties of ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate are not detailed in the provided papers, related compounds have been characterized using spectroscopic methods such as IR, 1H NMR, 13C NMR, and EI-MS .
Scientific Research Applications
1,2,4-oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . Here are some general applications of 1,2,4-oxadiazoles:
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Anti-infective Agents
- 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
- The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .
- The evaluation of in vivo toxicity in mice revealed this compound as non-toxic to mice at the concentration of 100 mg/kg .
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Pharmaceutical Compounds
- Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
- These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
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Anti-inflammatory and Analgesic Activities
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Treatment of Various Diseases
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Material Science
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Agricultural Biological Activities
- 1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities .
- They have been used for discovering novel molecules with excellent agricultural activities .
- Bioassays results showed that the title compounds exhibited moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
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Antibacterial Agents
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Antifungal Agents
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Nematocidal Agents
Future Directions
The future directions for research on Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate could include further exploration of its potential biological activities, as well as the development of new synthetic strategies for its production. The wide range of biological activities exhibited by 1,2,4-oxadiazoles suggests that they could be promising targets for drug discovery .
properties
IUPAC Name |
ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-8(11)7-9-6(10-13-7)5-3-4-5/h5H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRBTIANPAMXMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate | |
CAS RN |
1018125-29-5 |
Source
|
Record name | ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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